7-Fluoroquinoline-6-carbaldehyde
Description
Historical Context of Quinoline (B57606) and Fluoroquinoline Chemistry
The story of 7-Fluoroquinoline-6-carbaldehyde is deeply rooted in the rich history of quinoline chemistry.
Evolution of Quinoline Derivatives in Synthetic Chemistry
Quinoline, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1834. nih.govwikipedia.orgiipseries.org Its discovery opened up a new chapter in heterocyclic chemistry, leading to the development of numerous synthetic methods for creating a diverse range of quinoline derivatives. iipseries.orgorientjchem.orgrsc.orgresearchgate.net Early methods like the Skraup, Combes, and Friedländer syntheses paved the way for more advanced and efficient protocols, including multicomponent reactions and transition metal-catalyzed C-H functionalization. iipseries.orgorientjchem.orgrsc.orgrsc.orgrsc.org This continuous evolution has made quinoline derivatives indispensable in various fields, including medicinal chemistry, materials science, and the manufacturing of dyes. nih.govwikipedia.orgrsc.orgbritannica.com
Emergence of Fluoroquinolones and their Chemical Significance
The introduction of a fluorine atom into the quinoline scaffold marked a pivotal moment in the development of new therapeutic agents. nih.gov This led to the emergence of fluoroquinolones, a major class of antibiotics. nih.govmdpi.com The fluorine atom at the C6-position was found to significantly enhance the antibacterial activity of these compounds. orientjchem.orgnih.gov The discovery of nalidixic acid in the 1960s is considered a landmark that spurred the development of subsequent generations of fluoroquinolones with improved potency and broader spectrums of activity. mdpi.comresearchgate.netoup.comacs.org The success of fluoroquinolones underscored the profound impact that specific functionalization, such as fluorination, can have on the biological properties of the quinoline core. nih.govresearchgate.net
Significance of Aldehyde Functionality in Quinoline Scaffolds
The aldehyde group (–CHO) is a highly versatile functional group in organic synthesis. nih.gov When attached to a quinoline scaffold, it serves as a reactive handle for a multitude of chemical transformations. nih.govresearchgate.net This allows for the construction of more complex molecular architectures through reactions like condensations, cycloadditions, and the formation of Schiff bases. nih.govnih.govnih.gov The presence of an aldehyde group on the quinoline ring system provides a strategic point for diversification, enabling the synthesis of a wide range of derivatives with tailored properties for various applications, including the development of new therapeutic agents and functional materials. researchgate.netnih.gov
Overview of Research Trajectories for this compound
Current research involving this compound is primarily focused on its use as a key building block in the synthesis of novel compounds with potential biological activities. The combination of the fluoroquinolone backbone with a reactive aldehyde group makes it an attractive starting material for drug discovery programs. fluoromart.comnih.gov Researchers are exploring its utility in creating new antibacterial, anticancer, and antimalarial agents. nih.govnih.govfluoromart.commdpi.comacs.org The ongoing investigation into the reactivity and applications of this compound is expected to lead to the development of new and improved molecules with significant therapeutic potential. nih.govnih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Synonyms | 7-Fluoro-quinoline-6-carbaldehyde, 7-Fluoroquinoline-6-carboxaldehyde cymitquimica.com |
| CAS Number | 1185768-18-6 nih.gov |
| Molecular Formula | C₁₀H₆FNO nih.govcymitquimica.com |
| Molecular Weight | 175.16 g/mol nih.gov |
| Physical State | Solid |
| InChI Key | MXHXHJCXWSYDQO-UHFFFAOYSA-N cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoroquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXHJCXWSYDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680691 | |
| Record name | 7-Fluoroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185768-18-6 | |
| Record name | 7-Fluoro-6-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185768-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications of 7 Fluoroquinoline 6 Carbaldehyde in Medicinal Chemistry
Development of Antimicrobial Agents
The quest for novel and effective antimicrobial agents has led medicinal chemists to explore various synthetic pathways, with the modification of the quinolone nucleus being a particularly fruitful endeavor. 7-Fluoroquinoline-6-carbaldehyde serves as a key building block in this process, enabling the creation of a wide array of derivatives with enhanced antibacterial and antitubercular activities.
Fluoroquinolone Antibacterial Agents
Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that have been in clinical use for decades. The introduction of a fluorine atom at the C-6 position of the quinolone ring system was a significant breakthrough, leading to a substantial increase in antibacterial potency. This structural modification enhances the drug's interaction with its bacterial targets, DNA gyrase and topoisomerase IV.
The 6-fluoro substituent is a common feature in nearly all recently synthesized potent quinolones asm.org. The synthesis of these agents often involves the use of precursors that already contain the fluoroquinolone core, which can be derived from starting materials like this compound. General synthetic strategies, such as the Gould-Jacobs reaction, form the basis for creating the quinolone ring system, which can then be further modified quimicaorganica.org.
The antibacterial efficacy of fluoroquinolones is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the roles of various substituents on the quinolone nucleus, guiding the design of more potent and selective agents.
The C-7 position is another key site for modification, and the substituent at this position greatly influences the potency, spectrum of activity, and pharmacokinetic properties of the drug nih.gov. The introduction of a piperazine (B1678402) moiety or other aminopyrrolidines at C-7 is essential for potent activity youtube.com. SAR studies have shown that the nature of the C-7 substituent predominantly controls cell permeability. Modifications at this position, often involving the introduction of cyclic amines, can lead to compounds with improved antibacterial properties orientjchem.orgresearchgate.net. For instance, the introduction of a piperazine ring at C-7 is a common feature in many clinically successful fluoroquinolones.
The substituent at the N-1 position also plays a crucial role in the antibacterial activity. Ethyl, butyl, cyclopropyl, and difluorophenyl groups at this position have resulted in potent compounds youtube.com. The cyclopropyl group, in particular, is considered one of the most potent modifications at this position orientjchem.org.
| Position | Substituent Effect on Activity | Key Substituents |
| N-1 | Influences overall potency. | Cyclopropyl, Ethyl, 2,4-difluorophenyl |
| C-6 | Crucial for DNA gyrase binding and cell penetration. | Fluorine |
| C-7 | Affects potency, spectrum, and pharmacokinetics. | Piperazine, Pyrrolidine (B122466) derivatives |
| C-8 | Can enhance Gram-positive activity. | Methoxy (B1213986), Halogen |
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type II topoisomerases are vital for bacterial DNA replication, transcription, repair, and recombination.
DNA gyrase , composed of two GyrA and two GyrB subunits, introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication. Topoisomerase IV , consisting of two ParC and two ParE subunits, is primarily responsible for decatenating daughter chromosomes following replication.
Fluoroquinolones stabilize the covalent complex formed between these enzymes and the bacterial DNA. This ternary complex blocks the progression of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The relative affinity of a fluoroquinolone for DNA gyrase versus topoisomerase IV can vary depending on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.
Fluoroquinolones are characterized by their broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. However, the potency against different bacterial species can vary among different fluoroquinolone agents.
Newer generations of fluoroquinolones have shown enhanced activity against Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus and Streptococcus pneumoniae. For instance, some derivatives have demonstrated significant improvement in potency against staphylococci while maintaining coverage against Gram-negative bacteria researchgate.net. The introduction of a piperazine moiety at the C-7 position is a key factor in broadening the spectrum to include more Gram-positive organisms orientjchem.org.
Conversely, some fluoroquinolones exhibit greater potency against Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The table below summarizes the in vitro activity of several fluoroquinolone derivatives against a range of bacterial strains.
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | P. aeruginosa (Gram-negative) MIC (µg/mL) |
| Derivative A | 0.5 | 0.125 | 1 |
| Derivative B | 0.25 | 0.25 | 2 |
| Derivative C | 1 | 0.06 | 0.5 |
MIC (Minimum Inhibitory Concentration) values are representative and can vary between studies.
The emergence of bacterial resistance to fluoroquinolones is a significant clinical concern. Resistance can arise through several mechanisms, including mutations in the genes encoding DNA gyrase and topoisomerase IV (the target enzymes), increased expression of efflux pumps that actively remove the drug from the bacterial cell, and alterations in cell wall permeability.
Chemical modification of the fluoroquinolone scaffold is a key strategy to overcome these resistance mechanisms. Modifications at the C-7 position have been shown to play a crucial role in overcoming target-mediated resistance. The introduction of bulky or novel substituents at this position can create new interactions with the target enzymes, even in the presence of resistance-conferring mutations. Some structural studies have indicated that C-7 substituents with aromatic rings can lead to heightened antibacterial activity against Gram-positive pathogens ijpsonline.com.
Furthermore, designing fluoroquinolones that are not recognized by efflux pumps is another important approach. This can be achieved by altering the physicochemical properties of the molecule, such as its size, shape, and charge distribution, through modifications at various positions on the quinolone ring.
Antitubercular Applications of Fluoroquinolone Derivatives
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for new and more effective antitubercular drugs.
Fluoroquinolones have demonstrated significant activity against M. tuberculosis and are important components of treatment regimens for drug-resistant TB. Their mechanism of action in mycobacteria is similar to that in other bacteria, primarily targeting DNA gyrase. M. tuberculosis lacks topoisomerase IV, making DNA gyrase the sole target for fluoroquinolones in this organism.
The development of novel fluoroquinolone derivatives with enhanced antitubercular activity is an active area of research. Modifications to the fluoroquinolone structure, particularly at the C-7 position, can lead to compounds with improved potency against M. tuberculosis. For example, the introduction of novel substituents on the piperazine ring at the C-7 position has been explored to enhance antitubercular activity. The table below shows the in vitro activity of some fluoroquinolone derivatives against M. tuberculosis.
| Compound | M. tuberculosis H37Rv MIC (µg/mL) |
| Ciprofloxacin | 1.0 |
| Moxifloxacin (B1663623) | 0.25 |
| Novel Derivative X | 0.125 |
| Novel Derivative Y | 0.5 |
MIC (Minimum Inhibitory Concentration) values are representative and can vary between studies.
Exploration in Anticancer Therapies
The development of novel anticancer agents is a critical area of pharmaceutical research. Fluoroquinolone derivatives, a class of compounds to which this compound belongs, have been identified as promising candidates for cancer treatment, primarily due to their effects on essential cellular enzymes.
Fluoroquinolone Derivatives as Potential Antitumor Agents
Fluoroquinolones are a well-established class of synthetic antibiotics, but research has increasingly shifted towards evaluating their potential as anticancer agents. orientjchem.orgnih.gov This concept, known as drug repositioning, is an attractive strategy due to the high costs and lengthy timelines associated with developing new drugs from scratch. nih.gov Fluoroquinolones possess favorable pharmacological characteristics, such as high bioavailability and good tissue penetration, which are advantageous for systemic cancer therapy. orientjchem.orgnih.gov
The anticancer potential of fluoroquinolones is attributed to their ability to induce apoptosis (programmed cell death), inhibit the cell cycle, and suppress cancer cell proliferation and metastasis. orientjchem.orgekb.eg Extensive research has focused on modifying the basic fluoroquinolone structure to enhance its anticancer properties. researchgate.net Key structural modifications often occur at the C-7 position, where the introduction of different functional groups can significantly influence the compound's interaction with biological targets and improve its cytotoxic selectivity towards cancer cells over healthy cells. nih.govsruc.ac.uk
While the broader class of fluoroquinolones is actively being investigated for antitumor properties, a review of the available scientific literature did not yield specific studies detailing the use or evaluation of This compound as an antitumor agent. Research in this area has predominantly focused on other derivatives, such as those of ciprofloxacin and norfloxacin. nih.govnih.govnih.gov
Table 1: Examples of Ciprofloxacin Derivatives and their Anticancer Activity
| Compound | Cancer Cell Line | Activity (IC50 or GI50) | Reference |
|---|---|---|---|
| Ciprofloxacin-chalcone hybrid 8 | Leukemia | GI50: 0.21 to 57.6 µM | nih.gov |
| N-4 substituted ciprofloxacin 13 | PC3 (Prostate Cancer) | IC50: 2.02 µM | nih.gov |
| Ciprofloxacin derivative | T-24 (Bladder Cancer) | 1.02- to 8.66-fold more potent than doxorubicin | nih.gov |
Targeting Human Topoisomerase II in Cancer
One of the primary mechanisms by which fluoroquinolones exert their anticancer effects is through the inhibition of human topoisomerase II. nih.gov Topoisomerases are vital enzymes that regulate the topology of DNA during critical cellular processes like replication and transcription. nih.gov Human topoisomerase II creates transient double-strand breaks in the DNA to allow another DNA segment to pass through, thereby resolving DNA tangles and supercoils. researchgate.net
Certain anticancer drugs, known as topoisomerase poisons, work by stabilizing the complex formed between topoisomerase II and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis. nih.gov Several fluoroquinolone derivatives have been shown to act as poisons for human topoisomerase II, making this a key area of interest for developing new cancer therapies. researchgate.netnih.gov The fluorine atom at the C-6 position of the quinolone ring is known to improve activity against mammalian topoisomerases. nih.gov Furthermore, studies have indicated that a fluorine atom at the C-8 position can also enhance the potency of quinolone derivatives against eukaryotic topoisomerase II. sruc.ac.uknih.gov
Specific research on the direct interaction or inhibitory activity of This compound with human topoisomerase II is not available in the reviewed literature. The existing body of work focuses on other structural analogs and explores how different substituents on the quinolone core affect enzyme inhibition. nih.gov
Table 2: Topoisomerase II Inhibitory Activity of Selected Ciprofloxacin Derivatives
| Compound Derivative | Concentration | % Inhibition of Topoisomerase II | Reference |
|---|---|---|---|
| Compound 6 | 100 µM | 83-90% | nih.gov |
| Compound 7a | 100 µM | 83-90% | nih.gov |
| Compound 8a | 100 µM | 83-90% | nih.gov |
Other Biological Activities and Therapeutic Prospects
Beyond cancer, the versatile chemical structure of fluoroquinolones has prompted investigations into their efficacy against a range of other diseases.
Anti-malarial Applications
Malaria, a parasitic disease transmitted by mosquitoes, remains a significant cause of morbidity and mortality worldwide, particularly with the rise of drug-resistant parasite strains. nih.gov Quinolines, the parent chemical family of fluoroquinolones, have a long history in antimalarial therapy, with quinine and chloroquine being cornerstone treatments for decades. nih.govwikipedia.org
Fluoroquinolones themselves have demonstrated activity against the Plasmodium parasite, which causes malaria. nih.govacs.org They have been shown to be effective against both the blood and liver stages of the parasite's life cycle. nih.gov The development of hybrid molecules, combining the fluoroquinolone scaffold with other known antimalarial pharmacophores like artemisinin or 7-chloroquinoline, is an active area of research aimed at creating potent new drugs to combat resistant malaria. nih.gov For example, a hybrid of ciprofloxacin and 7-chloroquinoline exhibited potent activity against chloroquine-resistant P. falciparum strains. nih.gov
Despite the promising antimalarial potential of the broader quinolone class, no specific studies evaluating the efficacy of This compound against Plasmodium parasites were found in the reviewed literature.
Anti-Alzheimer's Disease Research
Alzheimer's disease is a progressive neurodegenerative disorder and the most common cause of dementia. nih.gov Recent research has explored the potential link between the gut microbiome and Alzheimer's disease, suggesting that dysbiosis (an imbalance in gut bacteria) could be a contributing factor. nih.gov
In this context, the role of antibiotics, including quinolones, has been examined. One study found a significant positive correlation between the prevalence of Alzheimer's disease and the average consumption of quinolone antibiotics from 10-20 years prior, suggesting a possible role in triggering dysbiosis that could later contribute to the disease's development. nih.gov This line of research is still emerging and focuses on the long-term epidemiological effects of antibiotic classes rather than the therapeutic potential of specific compounds.
Currently, there is no research available that investigates This compound specifically for its potential therapeutic or detrimental effects related to Alzheimer's disease.
Computational and Theoretical Studies of 7 Fluoroquinoline 6 Carbaldehyde and Its Derivatives
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 7-Fluoroquinoline-6-carbaldehyde derivatives interact with their bacterial enzyme targets.
Derivatives of the quinolone class primarily exert their antibacterial effects by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. fz-juelich.denih.gov These enzymes are vital for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents. fz-juelich.denih.gov Molecular docking studies have revealed that fluoroquinolone compounds, the parent class for this compound, bind to a pocket at the interface of the enzyme subunits, stabilizing the enzyme-DNA complex. fz-juelich.de This stabilization prevents the re-ligation of cleaved DNA, leading to bacterial cell death. fz-juelich.de
The interactions are characterized by a network of non-covalent bonds. The carboxyl group at the C3 position of the quinolone core is essential for activity, often forming hydrogen bonds with amino acid residues within the quinolone-resistance determining region (QRDR) of the enzymes. nih.gov Additionally, the fluorine atom at the C6 position, a defining feature of fluoroquinolones, enhances the compound's penetration through the bacterial cell wall and can improve its interaction with the target enzymes. nih.gov The carbaldehyde group at the C6 position of this compound and other substituents on the quinoline (B57606) ring, particularly at the C7 position, play a significant role in modulating the binding affinity and spectrum of activity by forming additional interactions with the enzyme or the DNA. nih.govnih.gov
Binding affinity, often expressed as a docking score or binding free energy (ΔG) in kcal/mol, is a critical parameter predicted by molecular docking simulations. A lower, more negative value typically indicates a stronger and more stable interaction between the ligand and the protein. researchgate.net For fluoroquinolone derivatives, these predictions help in ranking potential drug candidates and understanding the contributions of different structural modifications to the binding potency.
Studies on various fluoroquinolone analogs have shown a strong correlation between predicted binding affinities and experimentally determined antibacterial activity. For instance, derivatives with bulky heterocyclic substituents at the C-7 position often exhibit lower binding energies, suggesting enhanced interaction with the target enzyme. nih.gov These computational predictions are invaluable for prioritizing the synthesis of novel derivatives with potentially improved therapeutic profiles.
| Derivative Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |
| Fluoroquinolone Analog (FQH-2) | Topoisomerase II | -10.6 | nih.gov |
| Moxifloxacin (B1663623) (Reference) | Topoisomerase II | -11.3 | nih.gov |
| Moxifloxacin-DNA-Gyrase Complex | DNA Gyrase | -29.9 to -50.5 | fortunejournals.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
For fluoroquinolone derivatives, QSAR models have been successfully developed to predict their antibacterial activity, often expressed as the minimum inhibitory concentration (MIC). These models use various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties.
One such study on fluoroquinolone derivatives against E. coli resulted in the following QSAR equation: Log MIC50 = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO) aip.orgresearchgate.net
This model demonstrated good statistical significance and predictive power, allowing for the rational design of new derivatives with potentially enhanced antibacterial activity. aip.orgresearchgate.net Another QSAR study on quinolone-triazole derivatives against S. aureus yielded a model with high predictive accuracy (R² = 0.889, Q²LOO = 0.853), highlighting the utility of this approach. nih.govtandfonline.com
| QSAR Model Statistical Parameters | Value |
| S. aureus Model | |
| R² (Coefficient of Determination) | 0.889 nih.govtandfonline.com |
| Q²LOO (Leave-one-out Cross-validation Coeff.) | 0.853 nih.govtandfonline.com |
| R²ext (External Validation Coeff.) | 0.938 nih.govtandfonline.com |
| P. aeruginosa Model | |
| R² (Coefficient of Determination) | 0.957 nih.govtandfonline.com |
| Q²LOO (Leave-one-out Cross-validation Coeff.) | 0.909 nih.govtandfonline.com |
| R²ext (External Validation Coeff.) | 0.923 nih.govtandfonline.com |
QSAR and structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of the fluoroquinolone scaffold that influence therapeutic efficacy. mdpi.com For derivatives of this compound, modifications at several positions on the quinoline ring are known to impact their antibacterial properties.
C7 Substituent: The nature of the substituent at the C7 position is a major determinant of potency, spectrum, and pharmacokinetic properties. researchgate.net Bulky heterocyclic rings, such as piperazine (B1678402) or pyrrolidine (B122466), generally enhance activity against Gram-positive bacteria. nih.govresearchgate.net The presence of a fluoromethyl group on the piperazinyl substituent at C7 has been shown to produce compounds with excellent in vivo efficacy. nih.gov
C8 Position: A halogen (fluorine or chlorine) at the C8 position can improve oral absorption and enhance activity against anaerobic bacteria. researchgate.net
These correlations provide a roadmap for medicinal chemists to rationally design and synthesize new derivatives of this compound with optimized antibacterial profiles. nih.gov
Molecular Dynamics Simulations for Understanding Compound Behavior
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. tandfonline.com This technique is crucial for assessing the stability of the ligand-protein complex and understanding the conformational changes that may occur upon binding. tandfonline.comfortunejournals.com
MD simulations of fluoroquinolone derivatives in complex with DNA gyrase and DNA have been used to investigate the stability of the ternary complex. fortunejournals.comfortunejournals.com These studies can reveal how the compound affects the enzyme's dynamics and confirm the stability of key interactions observed in docking studies. tandfonline.com By analyzing the trajectory of the simulation, researchers can calculate parameters like root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation period. fortunejournals.com The insights gained from MD simulations are vital for validating docking poses and understanding the intricate molecular mechanisms that underpin the biological activity of this compound derivatives. tandfonline.com
Computational Analysis of Pharmacokinetic and ADME-Tox Parameters
In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—along with its potential toxicity (Tox), is a critical step. sciforschenonline.orgnih.gov In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, thereby guiding the selection and optimization of drug candidates before they advance to more resource-intensive preclinical and clinical testing. nih.gov For this compound and its derivatives, while specific experimental data is limited, computational models based on structurally similar quinoline and fluoroquinolone compounds can offer valuable predictive insights into their likely ADME-Tox characteristics.
A variety of computational tools and mathematical models are employed to forecast ADME-Tox properties. These models analyze the chemical structure of a molecule to predict its behavior in a biological system. Key parameters often evaluated include aqueous solubility, blood-brain barrier (BBB) penetration, potential for inhibition of crucial metabolic enzymes like cytochrome P450 2D6 (CYP2D6), hepatotoxicity (liver toxicity), human intestinal absorption (HIA), and plasma protein binding. sciforschenonline.org The goal of these in silico evaluations is to identify molecules with favorable drug-like properties.
Computational studies on various quinoline derivatives have demonstrated the utility of these predictive models. For instance, in silico analysis of newly designed quinoline imines indicated that these compounds generally fall within acceptable ranges for ADME-Tox properties, suggesting good intestinal absorption. sciforschenonline.org Similarly, investigations into N-substituted quinoline 3-carbaldehyde hydrazone derivatives have utilized computational software to predict their ADME and toxicological profiles, assessing parameters such as gastrointestinal absorption, P-glycoprotein substrate potential, and BBB permeability. healthinformaticsjournal.com Such studies are crucial for the early identification of potential liabilities in a compound's pharmacokinetic profile.
Further computational research on a series of 4-(2-fluorophenoxy) quinoline derivatives has also involved the development of robust, validated models to predict their biological activity and to assess their toxicity profiles. nih.gov These studies have concluded that many of the analyzed compounds are suitable as drug candidates, with some showing promise as both active and relatively safe molecules. nih.gov The insights gained from such analyses of related quinoline structures can be extrapolated to anticipate the behavior of this compound and its analogs.
The following tables present a compilation of predicted ADME-Tox parameters for various classes of quinoline derivatives, based on data from computational studies. This information provides a comparative framework for understanding the potential pharmacokinetic and toxicity profiles of novel quinoline-based compounds like this compound.
Table 1: Predicted ADME Properties of Representative Quinoline Derivatives
| Compound Class | Predicted Human Intestinal Absorption (HIA) | Predicted Blood-Brain Barrier (BBB) Penetration | Predicted P-glycoprotein Substrate | Predicted CYP2D6 Inhibition |
| Quinoline Imines sciforschenonline.org | Good | Variable | Not Reported | Not Reported |
| Quinoline-1,4-quinone Hybrids nih.gov | High | Low to Moderate | Not Reported | Not Reported |
| N-Substituted Quinoline Hydrazones healthinformaticsjournal.com | High | Variable | Predicted Non-substrate | Not Reported |
| 2-Aryl-quinoline-4-carboxylic Acids nih.gov | High | Low | Predicted Non-substrate | Predicted Inhibitor |
This table is a qualitative summary based on findings for different classes of quinoline derivatives and is intended for comparative purposes.
Table 2: Predicted Toxicity Profiles of Representative Quinoline and Fluoroquinolone Derivatives
| Compound Class | Predicted Ames Mutagenicity | Predicted Carcinogenicity | Predicted Hepatotoxicity | Predicted Acute Oral Toxicity (LD50) |
| Quinoline Imines sciforschenonline.org | Low Risk | Low Risk | Some compounds predicted as hepatotoxic | Not Reported |
| N-Substituted Quinoline Hydrazones healthinformaticsjournal.com | Predicted Non-mutagenic | Predicted Non-carcinogenic | Not Reported | Variable |
| Fluoroquinolones mdpi.com | Variable Risk | Not Reported | Some compounds associated with hepatotoxicity risk | Variable |
| 4-(2-fluorophenoxy) quinoline derivatives nih.gov | Adequate Profile | Adequate Profile | Adequate Profile | Adequate Profile |
This table provides a generalized overview of predicted toxicity risks based on computational studies of related compound classes.
Advanced Characterization Techniques and Analytical Methodologies for 7 Fluoroquinoline 6 Carbaldehyde in Research
Spectroscopic Methods in Structural Elucidation
Spectroscopic techniques are indispensable for the detailed molecular characterization of 7-Fluoroquinoline-6-carbaldehyde, offering insights into its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a related compound, 6-Chloroquinoline-2-carbaldehyde, the aldehydic proton characteristically appears as a singlet at a downfield chemical shift of approximately 10.23 ppm. The aromatic protons of the quinoline (B57606) ring system typically resonate in the range of 7.5 to 9.0 ppm, with their specific chemical shifts and coupling patterns being influenced by the positions of the substituents. For this compound, the protons on the quinoline ring would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group in quinoline-based aldehydes is typically observed in the downfield region, around 193 ppm. The carbon atoms of the quinoline ring resonate in the aromatic region, generally between 115 and 160 ppm. The carbon atom attached to the fluorine (C-7) would appear as a doublet due to carbon-fluorine coupling, a characteristic feature that aids in its unambiguous assignment.
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a highly sensitive and informative technique for fluorinated compounds. unil.ch The fluorine atom in this compound would give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to neighboring protons can further confirm the substitution pattern on the quinoline ring.
Table 1: Representative NMR Data for a Substituted Quinoline Aldehyde
| Nucleus | Chemical Shift (ppm) |
| ¹H (Aldehyde) | ~10.2 |
| ¹H (Aromatic) | 7.5 - 9.0 |
| ¹³C (Carbonyl) | ~193 |
| ¹³C (Aromatic) | 115 - 160 |
Note: The data presented is based on closely related quinoline aldehyde structures and serves as a representative example. Actual chemical shifts for this compound may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would be characterized by several key absorption bands. A strong absorption band is expected in the region of 1690-1715 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. The aromatic C=C and C=N stretching vibrations of the quinoline ring would appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration typically gives a strong band in the 1000-1400 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aldehydic C-H stretch would show characteristic bands around 2750 and 2850 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Aldehydic C-H Stretch | ~2850, ~2750 |
| C=O Stretch (Aldehyde) | 1690-1715 |
| Aromatic C=C/C=N Stretch | 1450-1600 |
| C-F Stretch | 1000-1400 |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (175.16 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can provide further structural information, often showing the loss of the formyl group (-CHO) or other characteristic fragments of the quinoline ring.
Chromatographic Techniques for Analysis and Purification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis of the purity of this compound and for its purification.
A typical reversed-phase HPLC method for the analysis of quinoline derivatives would utilize a C18 column. unibo.itunipi.it The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. unibo.itunipi.it The composition of the mobile phase can be optimized, either isocratically or using a gradient, to achieve good separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector, set at a wavelength where the quinoline ring system exhibits strong absorbance. unibo.it
Table 3: Illustrative HPLC Parameters for Fluoroquinolone Analysis
| Parameter | Condition |
| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with formic acid (gradient or isocratic) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~280 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.
Future Directions and Research Perspectives for 7 Fluoroquinoline 6 Carbaldehyde
Design and Synthesis of Novel Derivatives with Enhanced Bioactivity
The carbaldehyde functional group at the C-6 position of 7-Fluoroquinoline-6-carbaldehyde is a chemically reactive "handle" that can be readily modified to generate a diverse library of derivatives. The design and synthesis of new molecules based on this scaffold would likely focus on introducing various pharmacophores to enhance biological activity.
Key Synthetic Strategies:
| Reaction Type | Potential Reagents | Resulting Functional Group/Derivative | Potential Therapeutic Target |
| Reductive Amination | Primary and secondary amines | Substituted aminomethylquinolines | Antibacterial, Anticancer |
| Wittig Reaction | Phosphonium ylides | Alkenyl-substituted quinolines | Antiviral, Anti-inflammatory |
| Knoevenagel Condensation | Active methylene compounds | Cinnamaldehyde analogues | Various enzymatic inhibitors |
| Oxidation | Oxidizing agents | 7-Fluoroquinoline-6-carboxylic acid | Precursor for further amide/ester coupling |
| Hydrazone/Oxime Formation | Hydrazine derivatives, Hydroxylamine | Hydrazones, Oximes | Antimicrobial, Anticancer |
The fluorine atom at the C-7 position is a critical feature, as fluorine substitution in quinoline (B57606) rings is known to significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The interplay between the C-7 fluoro group and new substituents at the C-6 position would be a central aspect of the drug design strategy.
Targeting Emerging Drug Resistance Mechanisms
The development of novel quinoline derivatives is often driven by the need to overcome drug resistance in pathogens and cancer cells. While no specific studies link this compound to overcoming resistance, its core structure is related to fluoroquinolone antibiotics, a class of drugs for which resistance is a significant clinical challenge.
Future research could involve designing derivatives of this compound that circumvent known resistance mechanisms. These mechanisms often involve mutations in the target enzymes (like DNA gyrase and topoisomerase IV in bacteria) or increased efflux of the drug from the cell. The strategic addition of bulky or uniquely charged side chains, synthesized from the carbaldehyde group, could potentially hinder the binding of efflux pumps or restore affinity to mutated target enzymes.
Exploration of Multifunctional Quinoline-Based Therapeutics
There is a growing interest in developing "hybrid" molecules that can act on multiple biological targets simultaneously. This approach can lead to enhanced efficacy and a lower likelihood of resistance development. The this compound scaffold is well-suited for the creation of such multifunctional therapeutics.
For instance, the aldehyde group could be used to link the quinoline core to another bioactive moiety. Examples of potential hybrid molecules include:
Quinoline-antifolate hybrids: Combining the quinoline structure with a molecule that inhibits dihydrofolate reductase could lead to synergistic antibacterial or anticancer effects.
Quinoline-metal chelator hybrids: The introduction of a metal-chelating group could be explored for activity against metalloenzymes or for disrupting metal homeostasis in cancer cells.
Integration of Computational and Experimental Approaches in Drug Discovery
Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. For a relatively unexplored compound like this compound, in silico methods would be invaluable in prioritizing synthetic efforts.
Computational workflow could include:
| Computational Technique | Purpose |
| Molecular Docking | To predict the binding modes and affinities of virtual derivatives against various biological targets (e.g., bacterial enzymes, protein kinases). |
| Quantitative Structure-Activity Relationship (QSAR) | To build models that correlate the structural features of designed derivatives with their predicted biological activity, guiding the design of more potent compounds. |
| ADMET Prediction | To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of virtual compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. |
The most promising candidates identified through computational screening would then be synthesized and subjected to in vitro and in vivo testing to validate the predictions and further elucidate their therapeutic potential. This iterative cycle of design, computation, synthesis, and testing is crucial for the efficient discovery of novel drugs based on the this compound scaffold.
Q & A
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?
- Methodological Answer : Document all parameters (e.g., stirring rate, drying time) using FAIR data principles. Share raw crystallographic data (.cif files) and NMR spectra (FID files) in repositories like Zenodo. Cross-validate results via round-robin testing with independent labs .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
